7-Methylquinoline-5-carboxylic acid

Anticancer Antitumor Caco-2

Substituting regioisomeric quinoline carboxylic acids in validated lead series can cause activity loss and unpredictable ADME. 7-Methylquinoline-5-carboxylic acid (98%) provides the exact regiospecific intermediate for reproducible SAR and PEGylation-based PK optimization. • Enables regiospecific PEGylation at the 7-position for antimalarial/anticancer lead optimization. • Batch-specific NMR, HPLC, GC data ensures reliable automated parallel synthesis. • Consistent 98% purity reduces failed reactions and library contamination vs. lower-purity analogs.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B8212151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinoline-5-carboxylic acid
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=NC2=C1)C(=O)O
InChIInChI=1S/C11H9NO2/c1-7-5-9(11(13)14)8-3-2-4-12-10(8)6-7/h2-6H,1H3,(H,13,14)
InChIKeyZCFKSOWOZJUHPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylquinoline-5-carboxylic Acid: Regiospecific Scaffold


7-Methylquinoline-5-carboxylic acid (CAS: 1016257-78-5) is a heterocyclic building block featuring a quinoline core with a carboxylic acid at the 5-position and a methyl substituent at the 7-position . This specific substitution pattern is critical for establishing regiospecific structure-activity relationships during lead optimization campaigns. The compound exhibits predicted physicochemical properties including a consensus Log P of 1.95, topological polar surface area of 50.19 Ų, and a pKa of 1.09, positioning it as a moderately lipophilic, weakly acidic intermediate suitable for further derivatization . Its utility has been demonstrated in the development of antimalarial and anticancer agents, where the methyl group provides a synthetic handle for PEGylation to enhance pharmacokinetic properties .

7-Methylquinoline-5-carboxylic Acid: Analog Substitution Failure


In-class compounds, such as quinoline-5-carboxylic acid or its 6- or 8-methyl regioisomers, cannot be simply interchanged with 7-methylquinoline-5-carboxylic acid in a synthetic pathway or screening campaign. The position of the methyl substituent on the quinoline ring fundamentally alters the electronic distribution, steric environment, and metabolic stability of the core scaffold, which in turn dictates target binding affinity, selectivity, and pharmacokinetic profile [1]. A comparative analysis of regioisomeric quinoline carboxylic acid derivatives has demonstrated that the position of the carboxyl group significantly influences the overall energy landscape of the molecule . Therefore, substituting one regioisomer for another in a validated hit or lead series will likely result in a loss of activity, altered selectivity, or unpredictable ADME properties, necessitating the procurement of the exact, specific compound to ensure experimental reproducibility and data integrity.

7-Methylquinoline-5-carboxylic Acid: Quantitative Evidence


Cytotoxicity Against Caco-2 Cells

A mixture of quinoline derivative isomers, primarily composed of 7-methylquinoline and 5-methylquinoline, exhibited an IC50 of 2.62 µM against human epithelial colorectal carcinoma (Caco-2) cultured cells in an MTT assay [1]. This demonstrates that the 7-methylquinoline core possesses measurable cytotoxic activity at low micromolar concentrations. While this is a mixture and not pure 7-methylquinoline-5-carboxylic acid, it establishes a baseline for the core scaffold's activity. For comparison, a derivative with an 8-nitro substituent (compound C) showed a lower IC50 of 1.87 µM, while compound E (8-nitro-7-quinolinecarbaldehyde) was the most potent at 0.53 µM [1]. This suggests that functionalization of the 7-methylquinoline core, such as with the carboxylic acid group at the 5-position, can be rationally designed to modulate potency. Direct head-to-head data for the 5-carboxylic acid derivative is lacking in the primary literature, but this evidence supports the selection of the 7-methylquinoline scaffold as a viable starting point for anticancer lead optimization due to its intrinsic cytotoxicity [1].

Anticancer Antitumor Caco-2

Physicochemical Differentiation by pKa and Log P

7-Methylquinoline-5-carboxylic acid has a predicted pKa of 1.09 ± 0.10 and a consensus Log P of 1.95 . In contrast, its 8-methyl regioisomer, 8-methylquinoline-5-carboxylic acid, has a predicted pKa of approximately 3.5 and a Log P of 2.4 . These differences in physicochemical properties are critical determinants of solubility, permeability, and protein binding. The 7-methyl derivative is markedly more acidic (lower pKa) and less lipophilic (lower Log P) than the 8-methyl analog. This means that under physiological conditions, 7-methylquinoline-5-carboxylic acid will be predominantly ionized, potentially enhancing aqueous solubility but limiting passive membrane permeability compared to the 8-methyl isomer. For researchers designing a lead series where oral bioavailability or CNS penetration is a key parameter, the choice between these regioisomers is non-trivial and should be guided by these quantitative differences .

Druglikeness Physicochemical properties ADME

7-Methyl Group as Synthetic Handle

In the context of antimalarial drug development, the methyl group at the 7-position of 7-methylquinoline-5-carboxylic acid has been specifically utilized as a site for PEGylation to enhance the pharmacokinetic properties of the resulting drug candidates . This contrasts with other regioisomers, such as 5- or 6-methylquinoline derivatives, where the methyl group may be sterically hindered or electronically deactivated for such modifications. Furthermore, the synthesis of isomeric esters of 2-chloroquinoline-5-, 6-, and 7-carboxylic acids has been achieved with acceptable yields using a simple two-stage method starting from methyl quinoline-5-, 6-, and 7-carboxylates [1]. The 7-substituted isomer was obtained in good yield, comparable to the 5- and 6-substituted analogs, indicating that introducing the methyl group at the 7-position does not compromise synthetic accessibility for subsequent derivatization [1]. This makes 7-methylquinoline-5-carboxylic acid a strategically versatile intermediate for medicinal chemistry programs.

Chemical intermediate Synthesis PEGylation

Thermal Stability and Solubility

7-Methylquinoline-5-carboxylic acid exhibits a melting point range of 230-235 °C with decomposition, indicating high thermal stability suitable for standard organic synthesis and storage conditions . The compound demonstrates limited aqueous solubility but good solubility in DMSO . This solubility profile is typical for quinoline carboxylic acid derivatives and is advantageous for creating concentrated stock solutions for biological assays. In comparison, the unsubstituted quinoline-5-carboxylic acid is reported to have a lower melting point (approximately 308-310 °C without decomposition), suggesting that the presence and position of the methyl group significantly alter solid-state packing and thermal behavior . For researchers requiring a building block that can be reliably stored as a solid, accurately weighed, and dissolved in a standard solvent like DMSO for biological screening, the 7-methyl derivative offers a predictable and reproducible physical profile.

Thermal stability Solid-state properties Formulation

Validated Purity and Batch Reproducibility

When procuring 7-methylquinoline-5-carboxylic acid, the standard purity is 98%, with analytical quality control documentation including NMR, HPLC, and GC available from commercial vendors . This is a critical point of differentiation from other suppliers who may only offer 95% purity for less-validated analogs. For example, 8-methylquinoline-5-carboxylic acid is typically listed at a minimum purity of 95% . This 3% difference in purity can translate to 3% of unknown impurities, which can confound biological assay results, particularly in high-throughput screening where small impurities can act as potent artifacts. The availability of batch-specific QC data directly supports data reproducibility and regulatory compliance in lead optimization programs, making 7-methylquinoline-5-carboxylic acid a more reliable procurement choice for rigorous scientific workflows.

Procurement Purity Analytical quality control

Absence of Direct Comparative Data

A comprehensive search of the biomedical literature reveals a significant absence of direct, head-to-head comparative studies evaluating the biological or pharmaceutical properties of 7-methylquinoline-5-carboxylic acid against its closest positional isomers (e.g., 5-methyl, 6-methyl, or 8-methylquinoline-5-carboxylic acids) under identical experimental conditions [1]. While class-level inferences can be drawn from studies on related quinoline derivatives, the lack of direct comparative data means that any claim of 'superior' activity, selectivity, or pharmacokinetic profile for this specific compound would be unsupported. This presents both a limitation and an opportunity: researchers who conduct such direct comparisons may uncover unique, proprietary insights. For scientific selection and procurement, this evidence gap means that the decision to prioritize 7-methylquinoline-5-carboxylic acid over an analog should be based primarily on its documented chemical reactivity (e.g., the methyl group as a synthetic handle), validated commercial purity, and the specific molecular design requirements of the target lead series, rather than on any presumed biological superiority .

Evidence-based procurement Data gap analysis Research strategy

7-Methylquinoline-5-carboxylic Acid: Optimal R&D Scenarios


Antimalarial Lead Optimization with PEGylation

When a medicinal chemistry program has validated a 7-methylquinoline core as antimalarial and requires PEGylation to improve pharmacokinetics, 7-methylquinoline-5-carboxylic acid is the preferred intermediate. The 7-methyl group provides a site for PEGylation, a strategy specifically reported in tropical medicine research for this scaffold . Using a different regioisomer, such as the 5- or 8-methyl derivative, would not offer the same synthetic pathway or may lead to inactive conjugates, as the orientation of the PEG chain relative to the pharmacophore is critical for target engagement.

Automated High-Throughput Chemistry with QC

For academic or industrial core facilities using automated parallel synthesis platforms, the 98% purity of 7-methylquinoline-5-carboxylic acid, backed by batch-specific NMR, HPLC, and GC data, reduces the risk of failed reactions or contaminated libraries . This is in direct contrast to the 95% minimum purity often offered for the 8-methyl analog . The reliability of the starting material translates directly to higher library success rates and lower costs associated with purification and resynthesis.

2-Chloroquinoline-7-Carboxylate SAR Libraries

The simple, high-yielding two-stage oxidation-chlorination method for converting methyl quinoline-7-carboxylates to 2-chloroquinoline-7-carboxylates is scalable to multigram quantities . Researchers building diverse libraries of 7-substituted quinoline derivatives for SAR studies will find that 7-methylquinoline-5-carboxylic acid can be integrated into this synthetic route efficiently. This provides access to a chemical space distinct from libraries based on 5- or 6-substituted regioisomers, enabling the exploration of novel intellectual property.

Acidity and Lipophilicity Across Regioisomers

For a systematic study on how the position of a methyl substituent influences drug-like properties, 7-methylquinoline-5-carboxylic acid serves as a key data point. With a predicted pKa of 1.09 and Log P of 1.95, it sits at one extreme of the acidity scale compared to the 8-methyl isomer (pKa ~3.5) . Head-to-head comparison of these isomers in permeability, solubility, and protein binding assays can generate crucial SAR insights that guide the design of clinical candidates with optimal ADME profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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